2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole
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Overview
Description
2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H7ClN2O3 and its molecular weight is 274.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antitumor Evaluation : Novel derivatives of 6-amino-2-phenylbenzothiazole, which share structural similarities with 2-(2-Chlorophenyl)-6-nitro-1,3-benzoxazole, have been synthesized to evaluate their antitumor activities against various malignant human cell lines, demonstrating the potential for developing new cancer treatments (Racané et al., 2006).
Thermal Decomposition Studies : Research on 1,3,4-dioxazole derivatives, including compounds structurally related to this compound, has explored their thermal decomposition to understand their stability and reactivity under elevated temperatures (Nohira et al., 1967).
Biomedical Research
Antimicrobial Properties : Studies have synthesized organophosphates derived from benzoxazole compounds, demonstrating significant antibacterial and antifungal activities. This highlights the compound's potential in developing new antimicrobial agents (Jhajharia et al., 2013).
Antitumor Activities : Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts, related to the core structure of this compound, have been prepared and evaluated for their antiproliferative activity against various human carcinomas, showcasing the therapeutic potential of such compounds in cancer treatment (Stojković et al., 2006).
Material Science and Polymer Research
Polyester Syntheses : The synthesis of thermotropic polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid, which is related to the target compound, has been explored. These polyesters have potential applications in materials science due to their thermotropic properties, indicating a significant area of research in developing new materials (Kricheldorf & Thomsen, 1992).
Environmental Applications
UV Filters in Environmental Samples : The occurrence of benzoxazole derivatives as UV filters in sediment and sewage sludge has been investigated, highlighting the environmental presence and potential impact of these compounds. Such studies are crucial for understanding the environmental fate and effects of synthetic organic compounds, including this compound derivatives (Zhang et al., 2011).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various cellular components, such as the atf6 arm of the er stress pathway and c-myc expression .
Mode of Action
Studies on similar compounds suggest that they may act by downregulating the expression of certain proteins, such as atf4 and grp78, which are typical downstream targets of the unfolded protein response (upr), along with c-myc protein expression .
Biochemical Pathways
Similar compounds have been found to influence the unfolded protein response (upr) and the expression of certain proteins, such as atf4, grp78, and c-myc .
Result of Action
Similar compounds have been found to downregulate the expression of certain proteins, such as atf4, grp78, and c-myc, which could potentially influence cellular processes .
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-10-4-2-1-3-9(10)13-15-11-6-5-8(16(17)18)7-12(11)19-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXMJFBQNFKQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.